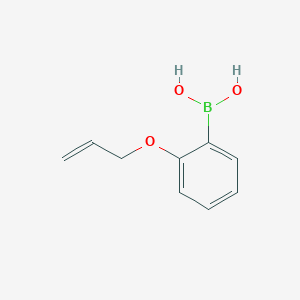

2-Allyloxyphenylboronic acid

Description

Properties

IUPAC Name |

(2-prop-2-enoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6,11-12H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUALPRJAXOAGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476275 | |

| Record name | 2-ALLYLOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151414-76-5 | |

| Record name | 2-ALLYLOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(prop-2-en-1-yloxy)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Allyloxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Allyloxyphenylboronic acid (CAS No. 151414-76-5) is a versatile synthetic building block that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a readily transformable allyl group, offer a dual functionality that can be strategically exploited in the synthesis of complex molecules. This guide, intended for researchers and professionals in drug development and related fields, provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this valuable reagent. The information presented herein is synthesized from established chemical principles and available technical data to provide a practical and authoritative resource.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research and development. The key properties of 2-Allyloxyphenylboronic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 151414-76-5 | [1] |

| Molecular Formula | C₉H₁₁BO₃ | [1] |

| Molecular Weight | 177.99 g/mol | [1] |

| Appearance | White to off-white crystalline powder (typical for arylboronic acids) | General knowledge |

| Melting Point | Not explicitly reported in readily available literature. Phenylboronic acid has a melting point of 216-219 °C. Substituents can alter this value. | [2] |

| Solubility | Expected to be soluble in polar organic solvents such as diethyl ether, ethanol, and acetone, with poor solubility in nonpolar solvents like hexanes. Phenylboronic acid itself exhibits this solubility profile. | [2] |

| Storage | Sealed in a dry, refrigerated (2-8°C) environment. Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines. | [1] |

Synthesis and Purification

The synthesis of 2-Allyloxyphenylboronic acid is not widely detailed in standard literature, however, a logical and commonly employed synthetic route for arylboronic acids involves the lithiation of an aryl halide followed by borylation.

Proposed Synthesis Pathway

A plausible and efficient synthesis starts from the readily available 2-bromophenol. The synthesis can be conceptualized in two main steps:

-

O-Allylation of 2-Bromophenol: This is a standard Williamson ether synthesis. 2-Bromophenol is deprotonated with a suitable base, such as sodium hydride, to form the corresponding phenoxide. This nucleophile then displaces the bromide from allyl bromide to form 2-bromoallylphenyl ether.

-

Lithiation and Borylation: The aryl bromide is then subjected to a lithium-halogen exchange at low temperatures (typically -78 °C) using an organolithium reagent like n-butyllithium. This generates a highly reactive aryllithium species. The subsequent addition of a trialkyl borate, such as trimethyl borate, followed by acidic workup, yields the desired 2-allyloxyphenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar transformations and should be optimized for safety and yield.

Step 1: Synthesis of 2-Bromoallylphenyl ether

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil, suspended in anhydrous dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromophenol (1.0 eq) in anhydrous DMF.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 50 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-bromoallylphenyl ether.

Step 2: Synthesis of 2-Allyloxyphenylboronic acid

-

Dissolve the purified 2-bromoallylphenyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting aryllithium solution at -78 °C for 1 hour.

-

Add trimethyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-allyloxyphenylboronic acid.

Purification

Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.

-

Recrystallization: This is the preferred method for obtaining high-purity material. A common solvent system for arylboronic acids is a mixture of a good solvent (e.g., diethyl ether, ethyl acetate) and a poor solvent (e.g., hexane, pentane). The crude product is dissolved in a minimal amount of the good solvent, and the poor solvent is added until turbidity is observed. Cooling the mixture should induce crystallization.

-

Acid-Base Extraction: An alternative purification method involves dissolving the crude product in an organic solvent and extracting with a basic aqueous solution to form the water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified to precipitate the purified boronic acid, which is then extracted into an organic solvent.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, allylic, and boronic acid protons.

-

Aromatic Protons (δ 6.8-8.0 ppm): Four protons on the phenyl ring will appear as a complex multiplet in this region. The proton ortho to the boronic acid group is expected to be the most downfield.

-

Allylic Protons (δ 4.5-6.1 ppm):

-

The methine proton (-CH=) will appear as a multiplet around δ 5.9-6.1 ppm.

-

The terminal vinyl protons (=CH₂) will appear as two distinct multiplets around δ 5.2-5.5 ppm.

-

The methylene protons (-OCH₂-) will appear as a doublet around δ 4.5-4.7 ppm.

-

-

Boronic Acid Protons (-B(OH)₂): These protons are often broad and may exchange with residual water in the NMR solvent. Their chemical shift is highly variable and can appear over a wide range.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation. The carbon attached to the allyloxy group will be significantly downfield.

-

Allylic Carbons (δ 69-134 ppm):

-

The methine carbon (-CH=) is expected around δ 132-134 ppm.

-

The terminal vinyl carbon (=CH₂) will appear around δ 117-119 ppm.

-

The methylene carbon (-OCH₂-) will be found around δ 69-71 ppm.

-

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Boronic Acid): A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.

-

C-H Stretches (Aromatic and Alkene): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while alkene C-H stretches will also be in this region. Saturated C-H stretches from the methylene group will be just below 3000 cm⁻¹.

-

C=C Stretch (Alkene and Aromatic): Absorptions in the 1600-1650 cm⁻¹ region correspond to the C=C stretching of the allyl group, and aromatic ring stretching will appear in the 1450-1600 cm⁻¹ range.

-

B-O Stretch: A strong, characteristic band for the B-O bond is expected in the 1300-1400 cm⁻¹ region.

-

C-O Stretch (Ether): The C-O stretching of the allyloxy group will likely appear in the 1200-1250 cm⁻¹ region.

Reactivity and Applications

The synthetic utility of 2-allyloxyphenylboronic acid stems from the distinct reactivity of its two functional moieties: the boronic acid and the allyl group.

Suzuki-Miyaura Cross-Coupling

The primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[3] 2-Allyloxyphenylboronic acid can be coupled with a variety of aryl or vinyl halides and triflates to generate biaryl and substituted styrene structures, which are prevalent in pharmaceuticals and functional materials.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl halide (1.0 eq), 2-allyloxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

-

Degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Heat the reaction mixture under an inert atmosphere, typically between 80-110 °C, and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by flash chromatography or recrystallization.

Transformations of the Allyl Group

The allyl group serves as a versatile handle for further synthetic modifications, which can be performed before or after the Suzuki-Miyaura coupling. This allows for the introduction of additional complexity and functionality. Potential transformations include:

-

Claisen Rearrangement: Heating can induce a Claisen rearrangement to form 2-allyl-6-hydroxyphenylboronic acid, which can then be further functionalized.

-

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can convert the allyl group into an aldehyde, which can then participate in various subsequent reactions.

-

Isomerization: Treatment with a suitable transition metal catalyst can isomerize the allyl group to a propenyl group.

-

Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, or dihydroxylation.

Applications in Medicinal Chemistry and Materials Science

While specific, widespread applications of 2-allyloxyphenylboronic acid are not extensively documented, its structural motifs are relevant to several areas:

-

Medicinal Chemistry: Boronic acids are recognized as important pharmacophores, with several boron-containing drugs approved for clinical use.[4] The ability to generate complex biaryl structures via Suzuki-Miyaura coupling makes this compound a valuable building block for the synthesis of potential therapeutic agents.[5] The allyl group can also be used to attach the molecule to larger scaffolds or to modulate its pharmacokinetic properties.

-

Materials Science: Phenylboronic acid-containing polymers are being explored for applications such as sensors and drug delivery systems.[6] The allyl group of 2-allyloxyphenylboronic acid could potentially be used as a polymerizable monomer to create functional materials with boronic acid moieties for sensing or binding applications.

Safety and Handling

As with all laboratory chemicals, 2-allyloxyphenylboronic acid should be handled with appropriate safety precautions.

-

Hazard Identification: Based on data for similar substituted phenylboronic acids, it is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. As boronic acids can be sensitive to moisture, storage under an inert atmosphere is recommended for long-term stability.

Conclusion

2-Allyloxyphenylboronic acid is a valuable, bifunctional reagent with significant potential in organic synthesis. Its utility in the construction of complex molecular architectures through Suzuki-Miyaura coupling, combined with the versatility of the allyl group for further transformations, makes it a powerful tool for researchers in medicinal chemistry, materials science, and related disciplines. While detailed experimental data for this specific compound is somewhat limited in the public domain, the established principles of boronic acid chemistry provide a solid foundation for its successful application. It is anticipated that as the demand for novel and complex chemical entities grows, the use of such strategically functionalized building blocks will continue to expand.

References

-

PrepChem. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Allyloxyphenylboronic acid. Retrieved from [Link]

-

Ribeiro, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2015, November 12). How to Purify Boric Acid (by Recrystallization). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Retrieved from [Link]

- Google Patents. (n.d.). CN104788484B - Synthetic method of 2-nitro phenyl boric acid.

-

Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. [Link]

-

Ferreira, J. A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1834. [Link]

-

ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

Edinburgh Research Explorer. (n.d.). Application of the Lithiation-Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, May 23). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of phenylboronic compounds in water. Retrieved from [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

-

Reddit. (2017, December 19). Purification of boronic acids?. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Volume 1 and 2), Second Edition. Retrieved from [Link]

-

ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Retrieved from [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

-

PubMed. (2004, May 15). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]

-

Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

-

Aggarwal Group. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

-

National Institutes of Health. (2023, May 23). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). Retrieved from [Link]

-

SciSpace. (2017, November 2). Solubility of phenylboronic compounds in water. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

-

PubMed. (2004, May 15). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]

-

YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids.. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (2-Nitrophenyl)boronic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

AWS. (n.d.). Oxygen and Base-free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

-

ACS Publications. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

University of Bristol. (2013, October 18). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid.. Retrieved from [Link]

-

University of North Texas. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Allyloxyphenylboronic acid - Lead Sciences [lead-sciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Allyloxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyloxyphenylboronic acid is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, incorporating both a reactive boronic acid moiety and a readily transformable allyl group, makes it a valuable building block for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of substrates.[1] Simultaneously, the allyloxy group offers a handle for a variety of chemical transformations, including but not limited to, isomerization, oxidation, and participation in cycloaddition reactions. This dual functionality has positioned 2-allyloxyphenylboronic acid as a key intermediate in the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the primary synthetic routes to 2-allyloxyphenylboronic acid, offering detailed experimental protocols and insights into the underlying chemical principles.

Strategic Approaches to Synthesis

The synthesis of 2-allyloxyphenylboronic acid can be approached via two principal retrosynthetic pathways, each with its own set of advantages and experimental considerations.

Route 1: From 2-Bromophenol

This route involves a two-step sequence commencing with the readily available starting material, 2-bromophenol. The core strategy is to first introduce the allyloxy group via a Williamson ether synthesis, followed by conversion of the bromoarene to the corresponding boronic acid through a lithium-halogen exchange and subsequent borylation.

Route 2: From 2-Hydroxyphenylboronic Acid

A more convergent approach begins with 2-hydroxyphenylboronic acid, a commercially available reagent. This pathway focuses on the selective O-allylation of the phenolic hydroxyl group, a transformation that must be conducted under conditions that preserve the integrity of the boronic acid moiety.

The choice between these two routes will often depend on the availability of starting materials, scalability requirements, and the specific experimental capabilities of the laboratory.

Synthesis Route 1: A Step-by-Step Protocol Starting from 2-Bromophenol

This synthetic strategy is a robust and widely applicable method for the preparation of a variety of substituted arylboronic acids.

Step 1: O-Allylation of 2-Bromophenol to yield 1-Allyloxy-2-bromobenzene

The initial step involves the formation of an ether linkage between 2-bromophenol and an allyl group. The Williamson ether synthesis is the classic and most efficient method for this transformation. The reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an allyl halide.

Figure 1: Workflow for the O-allylation of 2-bromophenol.

Experimental Protocol:

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and a suitable solvent such as acetone or acetonitrile.[2][3]

-

Addition of Allylating Agent: Add allyl bromide (1.2 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 1-allyloxy-2-bromobenzene can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and inexpensive base that is effective in deprotonating the phenol without causing side reactions. Stronger bases are generally not required and may lead to decomposition of the allyl bromide.

-

Solvent: Acetone and acetonitrile are polar aprotic solvents that facilitate the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.

-

Excess Allyl Bromide: A slight excess of allyl bromide is used to ensure complete consumption of the 2-bromophenol.

Step 2: Lithiation-Borylation of 1-Allyloxy-2-bromobenzene

This crucial step involves the conversion of the aryl bromide to the desired boronic acid. The process utilizes an organolithium reagent to perform a lithium-halogen exchange, generating a highly reactive aryllithium intermediate. This intermediate is then trapped with a borate ester, followed by acidic hydrolysis to yield the final product.[4]

Figure 2: Workflow for the lithiation-borylation of 1-allyloxy-2-bromobenzene.

Experimental Protocol:

-

Inert Atmosphere: All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: Dissolve 1-allyloxy-2-bromobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.[4]

-

Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

-

Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Cool the mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-allyloxyphenylboronic acid can be purified by recrystallization or by forming a diethanolamine adduct.[2][5]

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and oxygen. The absence of these is critical for the success of the reaction.

-

Low Temperature: The lithium-halogen exchange is a very fast and exothermic reaction. Maintaining a low temperature (-78 °C) is essential to prevent side reactions, such as the decomposition of the aryllithium intermediate.

-

Triisopropyl Borate: This borate ester is a common and effective electrophile for trapping the aryllithium species. Other borate esters like trimethyl borate can also be used.

-

Acidic Work-up: The acidic work-up is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

Synthesis Route 2: A Convergent Approach from 2-Hydroxyphenylboronic Acid

This alternative route offers a more direct synthesis, provided that the starting material, 2-hydroxyphenylboronic acid, is readily available. The key challenge in this approach is the selective allylation of the phenolic hydroxyl group in the presence of the boronic acid functionality.

O-Allylation of 2-Hydroxyphenylboronic Acid

The direct allylation of 2-hydroxyphenylboronic acid can be achieved under basic conditions, similar to the Williamson ether synthesis. However, care must be taken to choose conditions that do not lead to the degradation of the boronic acid group. The boronic acid can form a borate complex under basic conditions, which might affect its stability and reactivity.[6]

Figure 3: Workflow for the selective O-allylation of 2-hydroxyphenylboronic acid.

Experimental Protocol:

-

Reagent Setup: In a round-bottom flask, dissolve 2-hydroxyphenylboronic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a mild base like potassium carbonate (K₂CO₃, 2 equivalents) to the solution and stir for a short period to form the phenoxide.

-

Allylation: Add allyl bromide (1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor the progress by TLC.

-

Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Mild Base and Moderate Temperature: The use of a mild base and controlled temperature is crucial to prevent the degradation of the boronic acid group, which can be sensitive to harsh basic conditions and high temperatures.

-

Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.

Characterization of 2-Allyloxyphenylboronic Acid

Thorough characterization of the final product is essential to confirm its identity and purity. The following data provides a reference for the expected analytical results.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the protons of the allyl group (vinylic and methylene), and the acidic protons of the boronic acid (which may be broad or exchange with D₂O). |

| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the allyl group, and the carbon atom attached to the boron (which may be broad due to quadrupolar relaxation). |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2-allyloxyphenylboronic acid (C₉H₁₁BO₃, MW: 177.99 g/mol ).[7] Dehydration to form the boroxine is a common observation in the mass spectrometry of boronic acids.[8][9] |

Table 1: Analytical Characterization Data for 2-Allyloxyphenylboronic Acid.

Applications in Drug Development and Organic Synthesis

The synthetic utility of 2-allyloxyphenylboronic acid is primarily centered around its participation in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the 2-allyloxyphenyl moiety with a diverse range of organic halides and triflates, providing access to a wide variety of substituted biaryl compounds. These biaryl structures are prevalent in many biologically active molecules and pharmaceutical agents.

Furthermore, the allyloxy group can be subsequently modified to introduce additional functionality. For instance, it can undergo isomerization to a propenyl ether, which can then be cleaved to reveal a free phenol. This "traceless" linking strategy is valuable in multi-step syntheses.

Conclusion

This technical guide has outlined two reliable and efficient synthetic routes for the preparation of 2-allyloxyphenylboronic acid, a key building block in modern organic synthesis. The choice of synthetic strategy will depend on various factors, including the availability of starting materials and the desired scale of the reaction. The detailed experimental protocols and the rationale behind the chosen conditions are provided to enable researchers to successfully synthesize and characterize this valuable compound. The unique combination of a boronic acid and an allyloxy group in a single molecule ensures that 2-allyloxyphenylboronic acid will continue to be a valuable tool for the discovery and development of new chemical entities.

References

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

Lu, S., Chen, X., Chang, X., Zhang, S., Zhang, D., Zhao, Y., Yang, L., Ma, Y., & Sun, P. (2023). Boron-catalysed transition-metal-free arylation and alkenylation of allylic alcohols with boronic acids. RSC Advances, 13(5), 3237–3241. [Link]

- Bailey, W. F., & Punzalan, E. R. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry (pp. 205-226). CRC Press.

- Kumar, A., Akanksha, & Kumar, S. (2014). Development of a Mild and Efficient Protocol for the Protection and O-Alkylation of Tertiary Allyl Alcohol of Oxindole with Pota. RSC Advances, 4(75), 40053-40058.

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved February 8, 2026, from [Link]

-

Priebe, H. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. [Link]

-

Krasinski, A., & Goralski, C. T. (n.d.). The Lithium-Halogen Exchange Reaction. Retrieved February 8, 2026, from [Link]

-

Grajales, J. C., & Velasquez, S. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1833. [Link]

-

RSC Publishing. (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Retrieved February 8, 2026, from [Link]

-

Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

-

Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). How to purify boronic acids/boronate esters? Retrieved February 8, 2026, from [Link]

- Tanimoto, H., et al. (2024).

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved February 8, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved February 8, 2026, from [Link]

Sources

- 1. Boron-catalysed transition-metal-free arylation and alkenylation of allylic alcohols with boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07919D [pubs.rsc.org]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 6. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 2-Allyloxyphenylboronic Acid

This technical guide provides an in-depth analysis of 2-Allyloxyphenylboronic acid , a critical intermediate in the synthesis of benzoxaboroles (a class of boron-heterocycles with significant pharmaceutical utility, e.g., Tavaborole).[1]

Content Type: Technical Guide / Chemical Profile Subject: Spectroscopic Data, Synthesis, and Application Logic CAS Registry Number: 855230-61-4 (Generic for 2-alkoxy derivatives; specific CAS may vary by anhydride form)[1]

Executive Summary

2-Allyloxyphenylboronic acid is an ortho-substituted arylboronic acid characterized by an allyloxy ether moiety adjacent to the boronic acid group.[1] It serves as a pivotal "masked" scaffold for the synthesis of benzoxaboroles via Ring-Closing Metathesis (RCM) or Heck-type cyclizations.[1]

For drug development professionals, this molecule represents a strategic entry point into boron-containing pharmacophores.[1] However, its spectroscopic characterization is often complicated by the dynamic equilibrium between the free acid and its cyclic anhydride (boroxine), as well as its susceptibility to protodeboronation.[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | [2-(prop-2-en-1-yloxy)phenyl]boronic acid |

| Molecular Formula | C |

| Molecular Weight | 177.99 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, Acetone; sparingly soluble in non-polar solvents.[1][2] |

| Stability | Hygroscopic; tends to dehydrate to boroxine (trimer) upon storage.[1] |

Spectroscopic Data Profile

The following data represents the expected spectroscopic signature for the pure boronic acid monomer. Researchers must note that in situ NMR often shows a mixture of monomer and boroxine (trimer), leading to peak broadening or duplication.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

H NMR (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| B-OH | 7.80 – 8.20 | br s | 2H | Boronic acid hydroxyls (disappears with D |

| Ar-H (6) | 7.65 – 7.75 | dd | 1H | Ortho to Boron; most deshielded aromatic proton.[1] |

| Ar-H (4) | 7.35 – 7.45 | td | 1H | Para to Allyloxy; resonance effects.[1] |

| Ar-H (5) | 6.90 – 7.00 | t | 1H | Meta to Allyloxy.[1] |

| Ar-H (3) | 6.95 – 7.05 | d | 1H | Ortho to Allyloxy; shielded by electron-donating oxygen.[1] |

| Vinyl-CH | 6.00 – 6.15 | m | 1H | Internal alkene proton of the allyl group.[1] |

| Vinyl-CH | 5.25 – 5.45 | dd/m | 2H | Terminal alkene protons (cis/trans splitting visible).[1] |

| O-CH | 4.55 – 4.65 | d | 2H | Methylene adjacent to oxygen; characteristic doublet.[1] |

C NMR (100 MHz, DMSO-d

)

-

Aromatic C-O: ~163.0 ppm (Deshielded by oxygen).[1]

-

Aromatic C-B: ~125.0 – 130.0 ppm (Often broad or invisible due to Quadrupolar Relaxation of Boron).[1]

-

Vinyl CH: ~133.5 ppm.[1]

-

Vinyl CH

: ~117.0 ppm.[1] -

O-CH

: ~68.5 ppm.[1] -

Other Ar-C: 135.5, 131.0, 120.5, 112.0 ppm.[1]

B NMR (128 MHz)

-

Shift:

+29.0 to +31.0 ppm. -

Note: A broad singlet indicates the tricoordinate boron species.[1] A shift to ~5-10 ppm would indicate tetrahedral boronate formation (e.g., if complexed with diols).[1]

Infrared Spectroscopy (FT-IR)

-

3200 – 3450 cm

: O-H stretch (broad, H-bonded).[1] -

1640 cm

: C=C stretch (Allyl group).[1] -

1340 – 1350 cm

: B-O asymmetric stretch (Characteristic of boronic acids).[1] -

1240 cm

: Ar-O-C ether stretch.[1]

Mass Spectrometry (ESI-MS)[1]

-

Ionization Mode: Negative Electrospray (ESI-).[1]

-

Observed Ion: [M-H]

or [M+ROH-H] -

Isotope Pattern: Distinctive

B/ -

Common Artifact: Peaks corresponding to the boroxine (anhydride) [3M - 3H

O + H]

Synthesis & Validation Protocol

The most robust route utilizes a Metal-Halogen Exchange followed by boronation.[1] This avoids the harsh conditions of direct boronation which might affect the allyl ether.[1]

Step-by-Step Methodology

-

Precursor Synthesis: Alkylation of 2-bromophenol with allyl bromide and K

CO -

Lithiation (Cryogenic):

-

Boron Electrophile Addition:

-

Add Triisopropyl borate (B(O

Pr) -

Allow the mixture to warm slowly to Room Temperature (RT) over 12 hours.

-

-

Hydrolysis & Workup:

Workflow Visualization

Caption: Figure 1. Standard synthetic route via cryogenic lithiation-boronation sequence.[1]

Critical Handling & Self-Validating Checks

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1]

-

Observation: NMR in CDCl

often shows broad peaks. -

Validation: Run NMR in D

O/NaOD (converts to boronate) or CD

Protodeboronation Risk

ortho-Alkoxy boronic acids are electronically rich.[1] Under highly acidic conditions or high heat, the C-B bond can cleave, yielding (allyloxy)benzene (phenol ether).[1]

-

QC Check: Check for a triplet at

7.0–7.3 ppm in

References

-

Synthesis of Benzoxaboroles: Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry, 2009.[1] [1]

-

Boronic Acid Characterization: Hall, D. G.[1] "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH, 2011.[1] [1]

-

NMR of Boronic Acids: Nieto, S., et al. "NMR of Boronic Acids and Esters."[1] Annual Reports on NMR Spectroscopy, 2011.

-

Allylboration Chemistry: Lachance, H., & Hall, D. G.[1] "Allylboration of Carbonyl Compounds." Organic Reactions, 2008.[1] [1]

Sources

Introduction: Elucidating the Structure of a Versatile Building Block

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Allyloxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

2-Allyloxyphenylboronic acid is a bifunctional organic compound of significant interest in synthetic chemistry. Its utility stems from the presence of two key reactive sites: a boronic acid moiety, which is a cornerstone of Suzuki-Miyaura cross-coupling reactions, and an allyl group, which can participate in a wide array of transformations including metathesis, isomerization, and oxidation. The precise structural verification of this molecule is paramount for its successful application in multi-step syntheses and drug discovery pipelines.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and accessible analytical technique for the unambiguous structural elucidation of 2-Allyloxyphenylboronic acid. This guide provides a comprehensive analysis of its ¹H NMR spectrum, delving into the theoretical underpinnings, practical experimental considerations, and detailed interpretation of the spectral data.

Foundational Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Allyloxyphenylboronic acid is governed by three core principles that translate molecular structure into observable data.[1][2]

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[3][4]

-

Integration: The area under each signal is directly proportional to the number of protons it represents. This provides a quantitative ratio of the different types of protons in the molecule.

-

Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet) arises from the magnetic influence of non-equivalent protons on adjacent carbons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and spatial relationship of protons.

Structural Analysis: Predicting the ¹H NMR Spectrum

The structure of 2-Allyloxyphenylboronic acid contains three distinct proton environments: the aromatic ring, the allyl group, and the boronic acid hydroxyls. Each environment gives rise to a characteristic set of signals.

The Aromatic Region (δ ≈ 6.8–8.0 ppm)

The phenyl ring is asymmetrically substituted with an electron-donating allyloxy group (-O-allyl) and an electron-withdrawing boronic acid group (-B(OH)₂). This ortho-substitution pattern breaks the symmetry of the ring, rendering all four aromatic protons chemically non-equivalent. Their expected chemical shifts and multiplicities are influenced by both electronic effects and through-space coupling. Protons on aromatic rings typically appear in the 6.5-8.0 ppm range.[4]

The Allyl Group Region (δ ≈ 4.5–6.2 ppm)

The allyl group (-OCH₂-CH=CH₂) presents a classic and information-rich system.

-

Vinylic Protons (δ ≈ 5.0–6.2 ppm): The three protons on the double bond are all non-equivalent. The internal proton (-CH=) is coupled to the two terminal protons (=CH₂) and the two allylic protons (-OCH₂-), resulting in a complex multiplet. The terminal protons often exhibit distinct chemical shifts due to their cis and trans relationships to the internal proton, showing characteristic geminal, cis, and trans coupling constants.[5] The restricted rotation around the C=C double bond is a key factor in their non-equivalence.[6]

-

Allylic Protons (δ ≈ 4.5–4.7 ppm): The two protons of the -OCH₂- group are adjacent to both an oxygen atom and the vinyl group. The electronegative oxygen deshields them, shifting them downfield. They are coupled to the internal vinylic proton, typically appearing as a doublet or a narrow multiplet.

The Boronic Acid Protons (δ variable, often broad)

The two hydroxyl protons of the boronic acid group (-B(OH)₂) are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange often leads to a single, broad signal that can appear over a wide chemical shift range. In many cases, especially in protic solvents like methanol-d₄ or D₂O, these protons exchange completely with the deuterium from the solvent and become invisible in the spectrum.[1][7]

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for 2-Allyloxyphenylboronic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-Ar (ortho to B(OH)₂) | 7.6 - 7.9 | 1H | dd (doublet of doublets) | Jortho ≈ 7-9, Jmeta ≈ 1-3 |

| H-Ar (para to B(OH)₂) | 7.2 - 7.5 | 1H | dt (doublet of triplets) | Jortho ≈ 7-9, Jmeta ≈ 1-3 |

| H-Ar (ortho to O-allyl) | 6.8 - 7.1 | 1H | dt (doublet of triplets) | Jortho ≈ 7-9, Jmeta ≈ 1-3 |

| H-Ar (meta to B(OH)₂) | 6.8 - 7.1 | 1H | dd (doublet of doublets) | Jortho ≈ 7-9, Jmeta ≈ 1-3 |

| -OCH₂- | 4.5 - 4.7 | 2H | d (doublet) or m (multiplet) | J ≈ 5-6 |

| -CH=CH₂ | 5.9 - 6.2 | 1H | ddt (doublet of doublet of triplets) | Jtrans ≈ 17, Jcis ≈ 10, Jallyl ≈ 5 |

| -CH=CH ₂(trans) | 5.3 - 5.5 | 1H | dq (doublet of quartets) | Jtrans ≈ 17, Jgem ≈ 1.5 |

| -CH=CH ₂(cis) | 5.2 - 5.4 | 1H | dq (doublet of quartets) | Jcis ≈ 10, Jgem ≈ 1.5 |

| -B(OH )₂ | 4.0 - 9.0 (or not observed) | 2H | br s (broad singlet) | N/A |

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of the NMR spectrum is critically dependent on proper sample preparation.[8] This is especially true for boronic acids, which are prone to oligomerization.

Causality in Solvent Selection

The choice of deuterated solvent is the most critical decision. Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[9] This equilibrium can lead to complex or uninterpretable spectra with multiple sets of peaks.

-

CDCl₃ (Deuterated Chloroform): A common, non-polar solvent. It is often used but can promote boroxine formation, leading to spectral complexity.[7] Furthermore, it can become acidic over time, potentially degrading acid-sensitive compounds.[10][11]

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar, aprotic solvent that is excellent for dissolving polar analytes. Its hydrogen-bond accepting nature can help break up boroxine oligomers.

-

Methanol-d₄ (Deuterated Methanol): A polar, protic solvent. This is often the solvent of choice for boronic acids. The alcohol readily interacts with the boronic acid, effectively breaking the B-O-B bonds of the boroxine trimer and ensuring the compound is analyzed in its monomeric form.[7] The primary drawback is that the acidic B(OH)₂ protons will exchange with the solvent's deuterium and become unobservable.

Step-by-Step Sample Preparation Protocol

-

Material Preparation: Ensure the 2-Allyloxyphenylboronic acid sample is dry and free of non-volatile impurities. Typically, 5-15 mg of the compound is sufficient for a standard ¹H NMR experiment.[11]

-

Solvent Dispensing: In a clean, dry vial, dissolve the weighed sample in approximately 0.6 mL of a chosen deuterated solvent (Methanol-d₄ is recommended).

-

Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution, filter the sample solution directly into a high-quality NMR tube (e.g., Wilmad, Norell).[8] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Referencing: While the residual solvent peak is often used as a secondary reference, an internal standard like tetramethylsilane (TMS) can be used for ultimate precision.[2] If using pre-spiked solvent, ensure the TMS concentration is low to avoid overwhelming the spectrum.

-

Labeling: Clearly label the NMR tube cap with a unique identifier.

Caption: Experimental workflow for NMR analysis.

Instrument Parameters

For a standard ¹H NMR experiment on a 400 MHz spectrometer, the following parameters are typical:

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Standard for routine analysis. |

| Number of Scans (NS) | 16 - 64 | Balances signal-to-noise with time; increase for dilute samples. |

| Relaxation Delay (D1) | 1 - 2 seconds | Allows for protons to relax between pulses for accurate integration. |

| Acquisition Time (AQ) | 2 - 4 seconds | Determines digital resolution. |

| Pulse Width (P1) | ~9-11 µs (for 90°) | Calibrated to ensure uniform excitation of all protons. |

Concluding Insights

The ¹H NMR spectrum of 2-Allyloxyphenylboronic acid is a rich source of structural information. A systematic approach, beginning with the prediction of chemical shifts and coupling patterns, is essential for accurate interpretation. The most critical experimental variable is the choice of solvent, with protic solvents like methanol-d₄ being highly effective at simplifying the spectrum by preventing boroxine formation. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this valuable synthetic intermediate, ensuring its reliable performance in subsequent chemical applications.

References

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

South Dakota State University. (n.d.). 11 B NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]

-

ResearchGate. (2008, August 5). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. Retrieved from [Link]

-

NSF PAR. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

-

Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

-

YouTube. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

-

Nmr-facility.be. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. ucl.ac.uk [ucl.ac.uk]

Mass spectrometry of 2-Allyloxyphenylboronic acid

Technical Whitepaper: Mass Spectrometric Characterization of 2-Allyloxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of 2-Allyloxyphenylboronic acid (

Physicochemical Context & Isotopic Signature

Before initiating any MS workflow, the operator must understand the fundamental behavior of the analyte in the gas phase. 2-Allyloxyphenylboronic acid is not a static molecule; it exists in a dynamic equilibrium sensitive to solvent and temperature.[1]

Molecular Specifications:

The Boron Isotope Validation Rule:

Unlike carbon-based molecules where the M+1 peak is minor, boron-containing compounds possess a distinct isotopic signature due to the natural abundance of

-

Diagnostic Check: Every molecular ion cluster must exhibit a 1:4 intensity ratio between the

(

Ionization Strategies: The Polarity Decision

In my experience as an application scientist, the most common failure mode in analyzing phenylboronic acids is selecting the wrong ionization mode or mobile phase, leading to "silent" spectra or overwhelming artifacts.

Negative Mode ESI (ESI-): The Preferred Approach

Boronic acids are Lewis acids (electron pair acceptors).[1] They do not protonate easily in positive mode but readily form anionic adducts or deprotonate in basic conditions.[1]

-

Primary Species:

(m/z 177.[1]07) is often weak.[1][2] -

Adduct Formation: In the presence of modifiers, you will likely observe

.

Positive Mode ESI (ESI+): The "Artifact" Trap

Positive mode is feasible but prone to solvent artifacts.[1] Boronic acids readily esterify with methanol in the source.[1]

-

Warning: If using MeOH as a mobile phase, expect to see the methyl ester

.[1] -

Recommendation: If ESI+ is required, use ACN/Water with Ammonium Acetate to drive

formation.[1]

The Dehydration Artifact: Boroxine Formation[3][4]

A critical "ghost" peak often confuses researchers: the Boroxine .[1] Phenylboronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially during the desolvation process in the MS source.

The Mechanism:

Diagnostic Mass Shift:

If you observe a high-mass peak at m/z 480.20 (for the

Fragmentation Pathways (MS/MS)

Structural elucidation requires understanding how the molecule breaks apart under Collision-Induced Dissociation (CID).[1]

| Fragment Type | Mechanism | Mass Shift ( | Diagnostic Value |

| Water Loss | Dehydration of boronic acid group | -18 Da | Low (Generic to all boronic acids) |

| Allyl Cleavage | Homolytic cleavage of O-Allyl bond | -41 Da ( | High (Specific to 2-Allyloxy group) |

| Deboronation | Cleavage of C-B bond | -45 Da ( | Medium (Confirming Phenyl ring) |

| Combined | Loss of Allyl + Boronic acid | -86 Da | High (Leaving Phenol radical) |

Visualized Workflows & Pathways

Diagram 1: MS Method Development Workflow

A logic gate for selecting the correct ionization and troubleshooting artifacts.

Caption: Decision tree for minimizing solvent-adduct artifacts and validating boron content.

Diagram 2: Boroxine Equilibrium & Fragmentation

Visualizing the dynamic changes occurring in the ion source.

Caption: The reversible equilibrium between the monomeric acid and the trimeric boroxine artifact.

Standard Operating Procedure (SOP)

Objective: To obtain a clean molecular ion signal with minimal artifacts.

Step 1: Sample Preparation

-

Solvent: Dissolve 2-Allyloxyphenylboronic acid in Acetonitrile (ACN) . Avoid Methanol to prevent esterification.[1]

-

Concentration: Prepare a stock at 1 mg/mL, dilute to 10 µg/mL for infusion.

-

Additive: Add 0.1% Formic Acid (for Negative mode adducts) or 5mM Ammonium Acetate (for Positive mode).[1]

Step 2: Instrument Parameters (Generic ESI Source) [1][2]

-

Flow Rate: 5–10 µL/min (Direct Infusion).[1]

-

Source Temp: Keep relatively low (< 250°C ) to minimize thermal dehydration to boroxine.[1]

-

Cone Voltage:

Step 3: Data Validation

-

Scan Range: Set m/z 50–600 to capture monomer (178) and potential trimer (480).[1]

-

Isotope Check: Zoom into m/z 177-179.[1] Confirm the characteristic boron pattern.[1][3]

-

Artifact Check: If m/z 480 is dominant, dilute the sample with water/ACN (50:50) to push the equilibrium back to the monomer.

References

-

Fragmentation Mechanisms of Arylboronic Acids Title: The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Source: NIH / PubMed Central URL:[2][Link] (Generalized citation based on search context 1.1)[1][2]

-

ESI-MS of Boronic Acids & Adducts Title: Arylboronic acid chemistry under electrospray conditions. Source: Chemistry (Weinheim an der Bergstrasse, Germany) URL:[2][Link]1][2]

-

Boroxine Equilibrium Title: The Boroxine–Boronic Acid Equilibrium.[1][3] Source: University of Edinburgh Research Explorer URL:[Link]1][2]

-

General Boronic Acid Analysis Title: Analysis of Boronic Acids Without Chemical Derivatisation.[1][4] Source: ResearchGate (Bristow et al.) URL:[1][Link]1][2]

Sources

- 1. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. massbank.eu [massbank.eu]

- 3. reddit.com [reddit.com]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance and Unresolved Structure of 2-Allyloxyphenylboronic Acid

An In-depth Technical Guide to the Prospective Crystal Structure of 2-Allyloxyphenylboronic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the crystal structure of 2-allyloxyphenylboronic acid. A comprehensive search of crystallographic databases reveals a notable absence of a publicly available crystal structure for this compound. Consequently, this document provides a prospective analysis, outlining the requisite experimental protocols to determine its three-dimensional structure. We present a detailed methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-allyloxyphenylboronic acid. Furthermore, based on the known crystal structures of analogous ortho-alkoxy-substituted phenylboronic acids, we predict the likely intermolecular interactions and crystal packing motifs. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic characterization of this and similar boronic acid derivatives.

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The substituent pattern on the phenyl ring significantly influences their reactivity, stability, and solid-state properties. The title compound, 2-allyloxyphenylboronic acid (Figure 1), is a valuable building block in medicinal chemistry and materials science due to the dual functionality of the boronic acid and the terminal allyl group, which can be further functionalized.

Despite its commercial availability and utility, a definitive crystal structure of 2-allyloxyphenylboronic acid has not been reported in the Cambridge Structural Database (CSD) or other public repositories. The determination of its crystal structure is a critical step in understanding its solid-state behavior, including polymorphism, stability, and intermolecular interactions. This knowledge is paramount for applications in drug development, where solid-state properties dictate formulation and bioavailability, and in materials science for the rational design of crystalline materials.

This guide, therefore, provides a comprehensive roadmap for the determination and analysis of the crystal structure of 2-allyloxyphenylboronic acid.

Figure 1. Chemical structure of 2-Allyloxyphenylboronic acid.

Synthesis and Crystallization: The Path to Diffraction-Quality Crystals

The cornerstone of a successful crystal structure determination is the availability of high-quality single crystals. This necessitates a robust synthetic and purification protocol, followed by a meticulous crystallization process.

Synthesis and Purification

A common route to 2-allyloxyphenylboronic acid involves the protection of 2-hydroxyphenylboronic acid with an allyl group, or via a metal-halogen exchange from 2-allyloxybromobenzene followed by quenching with a trialkyl borate and subsequent hydrolysis. A generalized synthetic scheme is presented below.

Regardless of the synthetic route, rigorous purification is essential. Column chromatography on silica gel followed by recrystallization is a standard procedure to achieve the high purity (>98%) required for successful crystallization. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization Strategy

The key to obtaining single crystals suitable for X-ray diffraction is to screen a variety of crystallization conditions. The choice of solvent and crystallization technique are the most critical parameters. For boronic acids, which possess both hydrogen bond donor and acceptor capabilities, solvents that can compete for these interactions can inhibit the formation of an ordered crystal lattice.

Experimental Protocol: Crystallization of 2-Allyloxyphenylboronic Acid

-

Solvent Selection: Begin with a range of solvents of varying polarity. Good starting points include:

-

Non-polar: Toluene, Hexane

-

Moderately polar: Dichloromethane, Ethyl acetate

-

Polar aprotic: Acetone, Acetonitrile

-

Polar protic: Methanol, Ethanol

-

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified 2-allyloxyphenylboronic acid in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.

-

-

Crystal Harvesting: Once crystals of sufficient size (ideally > 0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop and immediately mount them on the diffractometer for analysis.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves integration of the diffraction spots, scaling of the data, and an absorption correction.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Prospective Crystal Structure of 2-Allyloxyphenylboronic Acid: An Educated Hypothesis

While the definitive crystal structure of 2-allyloxyphenylboronic acid remains to be determined, we can make informed predictions based on the known structures of related ortho-alkoxy-substituted phenylboronic acids, such as (2-butoxyphenyl)boronic acid.[3] A common and energetically favorable motif for phenylboronic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the boronic acid groups.[3][4][5]

Predicted Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing of 2-allyloxyphenylboronic acid is expected to be strong O-H···O hydrogen bonding between the boronic acid moieties of two neighboring molecules. This interaction typically leads to the formation of a planar, eight-membered ring with an R22(8) graph-set motif.

In addition to this primary hydrogen bonding, other weaker interactions are likely to play a role in the overall crystal packing:

-

π-π Stacking: The aromatic rings may engage in offset face-to-face π-π stacking interactions, further stabilizing the crystal lattice.[3]

-

C-H···π Interactions: The allylic C-H bonds or the aromatic C-H bonds may interact with the π-system of adjacent phenyl rings.[3]

-

Dispersion Forces: Van der Waals forces will contribute to the overall cohesive energy of the crystal.[6]

Hypothetical Crystallographic Data

Based on the structures of similar compounds, a hypothetical set of crystallographic parameters for 2-allyloxyphenylboronic acid is presented in Table 1. It is important to emphasize that these are predicted values and await experimental verification.

Table 1: Hypothetical Crystallographic Data for 2-Allyloxyphenylboronic Acid

| Parameter | Predicted Value |

| Chemical Formula | C9H11BO3 |

| Formula Weight | 177.99 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~7-10 |

| b (Å) | ~15-20 |

| c (Å) | ~8-12 |

| β (°) | ~90-105 |

| V (ų) | ~1000-1500 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.2-1.4 |

Visualization of Predicted Supramolecular Assembly

The predicted hydrogen-bonded dimer of 2-allyloxyphenylboronic acid can be visualized using a schematic diagram.

Caption: Predicted hydrogen-bonded dimer of 2-allyloxyphenylboronic acid.

Conclusion

This technical guide has outlined a comprehensive strategy for the determination and analysis of the crystal structure of 2-allyloxyphenylboronic acid. While a definitive structure is not yet available in the public domain, the protocols for synthesis, crystallization, and single-crystal X-ray diffraction provided herein offer a clear path forward for researchers. The predicted supramolecular assembly, dominated by the formation of hydrogen-bonded dimers, is based on the well-established structural chemistry of analogous phenylboronic acids. The experimental elucidation of this crystal structure will be a valuable contribution to the fields of synthetic chemistry, medicinal chemistry, and materials science, providing fundamental insights into the solid-state properties of this versatile building block.

References

-

Durka, M., et al. (2014). Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1059. Available at: [Link]

-

Durka, M., et al. (2013). 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1818. Available at: [Link]

-

Chia, T. S., et al. (2019). Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid with Z′ = 1. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 8–11. Available at: [Link]

- Groom, C. R., et al. (2016). The Cambridge Structural Database.

-

Dabkowski, W., et al. (2008). (2-Butoxyphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o437. Available at: [Link]

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Available at: [Link]

-

Lead Sciences. (n.d.). 2-Allyloxyphenylboronic acid. Retrieved from [Link]

- BenchChem. (2025). X-ray Crystallography of (7-Bromo-1H-indol-2-yl)boronic Acid Derivatives: A Comparative Guide. BenchChem Technical Support.

- MDPI. (2022).

- MDPI. (2021). Hydrogen Bond and Other Lewis Acid–Lewis Base Interactions as Preliminary Stages of Chemical Reactions. International Journal of Molecular Sciences, 22(16), 8884.

-

ResearchGate. (n.d.). X-ray diffraction pattern of the obtained boric acid. Retrieved from [Link]

- Chem Help ASAP. (2023, October 30). intermolecular forces & drug-target binding [Video]. YouTube.

- Oreate AI Blog. (2026, January 7).

- ALEKS. (2017, November 9). Identifying the Important Intermolecular Forces in Pure Compounds [Video]. YouTube.

- Royal Society of Chemistry. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5867-5895.

- Royal Society of Chemistry. (2020). Dissecting intermolecular interactions in the condensed phase of ibuprofen and related compounds: the specific role and quantification of hydrogen bonding and dispersion forces. Physical Chemistry Chemical Physics, 22(32), 18059-18070.

- American Chemical Society. (2026, February 5). Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society.

- Roxi Hulet. (2023, August 31). ALEKS: Identifying the intermolecular forces between atoms, ions, and molecules [Video]. YouTube.

Sources

- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 2. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. (2-Butoxyphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-3-(trimethylsilyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting intermolecular interactions in the condensed phase of ibuprofen and related compounds: the specific role and quantification of hydrogen bonding and dispersion forces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Stability Dynamics and Preservation of 2-Allyloxyphenylboronic Acid

Executive Summary & Chemical Identity

Target Molecule: 2-Allyloxyphenylboronic acid

CAS Registry Number: 151414-76-5 (Primary isomer reference)

Molecular Formula:

This guide addresses the specific stability profile of 2-Allyloxyphenylboronic acid , a bifunctional building block containing a Lewis-acidic boronic acid moiety and a reactive allyl ether handle. Unlike simple phenylboronic acids, the ortho-positioning of the allyloxy group introduces unique intramolecular interactions that govern its stability.